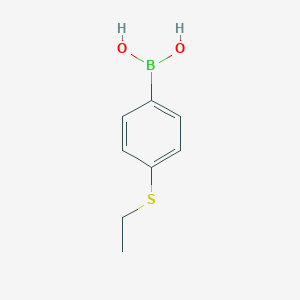
4-Ethylthiophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylthiophenylboronic acid is a compound that belongs to the family of arylboronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are characterized by their boronic acid functional group attached to an aromatic ring, in this case, a thiophene ring substituted with an ethyl group. Arylboronic acids are generally appreciated for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air .
Synthesis Analysis
The synthesis of thiophene-based boronic acids can involve regioselective lithiation of methylthiophene followed by reaction with triisopropylborate and subsequent hydrolysis. An example of this approach is demonstrated in the synthesis of 4-methyl-2-thiopheneboronic acid, which is closely related to 4-ethylthiophenylboronic acid. The process yields a high ratio of the desired product, which can be further purified by selective protodeboronation and dehydration/crystallization .
Molecular Structure Analysis
The molecular structure of arylboronic acids like 4-ethylthiophenylboronic acid is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The boron atom can form reversible covalent bonds with various nucleophiles, which is a key feature that facilitates its role in cross-coupling reactions. The ortho-substituents on the aromatic ring can influence the reactivity of the boronic acid by preventing the coordination of reactants to the boron atom, thus affecting the overall reaction rate .
Chemical Reactions Analysis
Arylboronic acids are pivotal in Suzuki-Miyaura reactions, where they react with halide-containing compounds in the presence of a palladium catalyst to form new carbon-carbon bonds. The utility of thiopheneboronic acids in such reactions has been demonstrated, showing that they can participate effectively in cross-coupling to yield various substituted thiophenes. The presence of substituents on the thiophene ring can influence the selectivity and efficiency of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethylthiophenylboronic acid would be expected to include stability in the presence of air and moisture, due to the nature of boronic acids. They are typically solid at room temperature and can be crystallized for purification. The solubility of these compounds can vary depending on the substituents present on the aromatic ring, with some being water-soluble. This solubility can be advantageous for reactions carried out in aqueous media, as seen with the synthesis of water-soluble oligomers from a sulphonate group-functionalized ethylenedioxythiophene monomer .
科学的研究の応用
Materials Science and Electronics
Phenylboronic acid derivatives have been incorporated into polymeric materials for advanced applications, including glucose sensing and organic electronics. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, functionalized with phenylboronic acid groups, have demonstrated utility in enzyme-free glucose sensing under physiological conditions, highlighting their potential in medical diagnostics and wearable sensors (Bao et al., 2021). These materials offer a blend of electrical conductivity, stability, and selectivity necessary for biosensing applications. Additionally, the synthesis and application of PEDOT and its derivatives reveal their significance in antistatic treatments, electrodes for solid electrolyte capacitors, and other fields, underscoring the versatility of these materials in conducting polymer science (Shao-shuai, 2006).
Supramolecular Chemistry
Boronic acids, including phenylboronic acid derivatives, play a crucial role in supramolecular chemistry, forming complexes with various molecules through reversible covalent bonds. This property has been exploited in the design and synthesis of supramolecular assemblies, contributing to the understanding of molecular interactions and the development of novel materials (Pedireddi & Seethalekshmi, 2004).
Biosensing and Bioapplications
Phenylboronic acid-functionalized materials have found extensive use in biosensing, particularly for the detection of biomolecules like glucose and sialic acid. For example, nanostructured phenylboronic acid-grafted PEDOT platforms have shown enhanced glucose sensitivity, suitable for fast and sensitive glucose monitoring (Huang et al., 2018). Furthermore, the development of biosensors capable of specific recognition of sialic acid, a cancer biomarker, using PEDOT bearing pyridylboronic acid groups, exemplifies the potential of these materials in cancer diagnostics and the broader field of medical technology (Hai et al., 2019).
将来の方向性
Boronic acids, including 4-Ethylthiophenylboronic acid, have potential for further study in medicinal chemistry. They have shown promise in various applications, such as anticancer, antibacterial, and antiviral agents, and as sensors or delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .
特性
IUPAC Name |
(4-ethylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUASBOUSAMURX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370244 |
Source


|
| Record name | 4-Ethylthiophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylthiophenylboronic acid | |
CAS RN |
145349-76-4 |
Source


|
| Record name | 4-Ethylthiophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

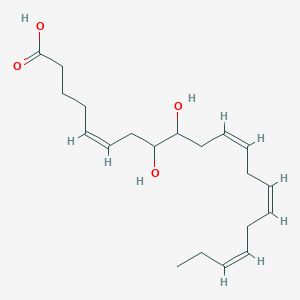
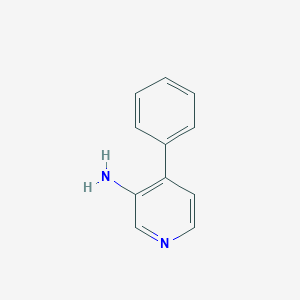
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
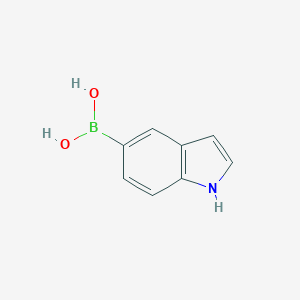
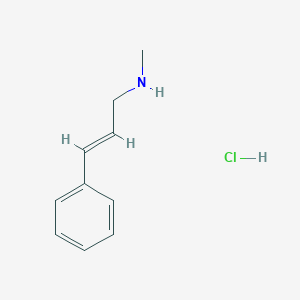
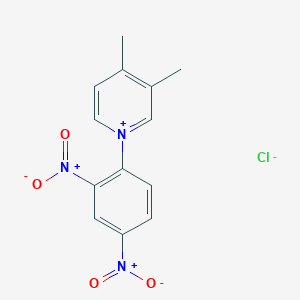
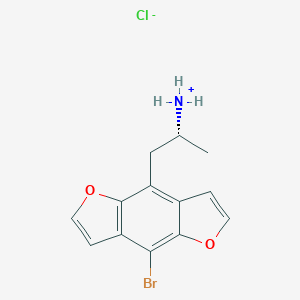
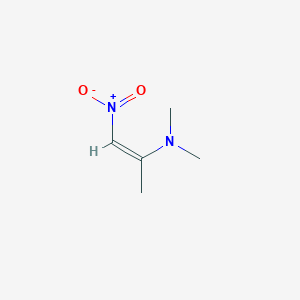
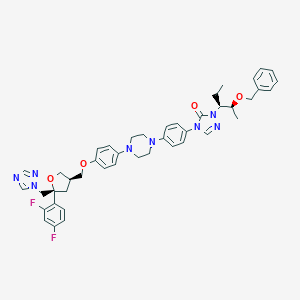
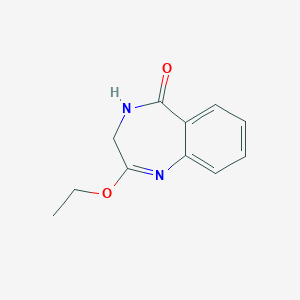
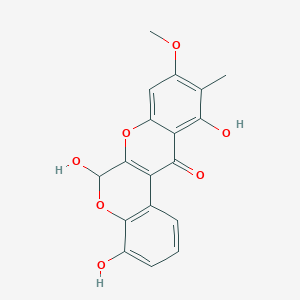
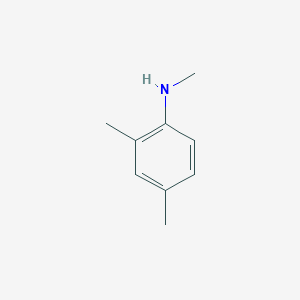
![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)